molecular formula C13H14ClNO4 B1487923 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole CAS No. 1489453-49-7

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole

Cat. No.: B1487923
CAS No.: 1489453-49-7
M. Wt: 283.71 g/mol
InChI Key: DFPFMLGCAMANCC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a useful research compound. Its molecular formula is C13H14ClNO4 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of chloromethyl derivatives with 3,4,5-trimethoxyphenyl precursors. The structural formula can be represented as follows:

C12H14ClNO4\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_4

The presence of the chloromethyl group is crucial for its reactivity and subsequent biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in vitro against several cancer cell lines. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results showed varying degrees of cytotoxicity with IC50 values ranging from 10 to 20 µM in some derivatives .
Cell LineIC50 (µM)Reference
HepG210.92 ± 0.5
MCF-7Moderate
HCT116Strong
HeLaModerate
  • Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is common among many oxazole derivatives .

Enzyme Inhibition

In addition to anticancer properties, the compound has shown potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Some derivatives within this class have demonstrated potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. In studies, certain compounds exhibited IC50 values significantly lower than kojic acid, a known inhibitor .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Study on Cytotoxicity : A study involving a series of oxazole derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Tyrosinase Inhibition Study : Another investigation focused on the structural modifications affecting tyrosinase inhibition revealed that specific hydroxyl groups significantly increased inhibitory potency .

Properties

IUPAC Name

2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFMLGCAMANCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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